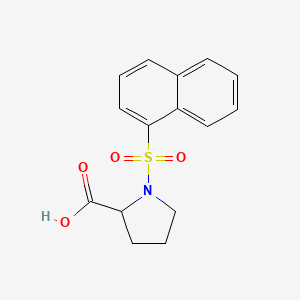
2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholines. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine is not fully understood. However, it is believed to act as a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to modulate the activity of several ion channels, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of its potential use as a tool in neuroscience research, particularly for the study of ion channels and other targets. Finally, there is a need for further studies to investigate the potential toxicity of this compound and to identify any potential side effects.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research. Its high potency and selectivity make it a valuable tool for drug discovery and neuroscience research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine involves the reaction of 4-morpholinylsulfonyl chloride with 2-(4-methylpentyl)morpholine in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine has been widely used in scientific research for its potential applications in various fields. It has been studied for its role in drug discovery, particularly for the development of new drugs for the treatment of cancer and other diseases. It has also been investigated for its potential use as a tool in neuroscience research.
Eigenschaften
IUPAC Name |
2-(4-methylpentyl)-4-morpholin-4-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-13(2)4-3-5-14-12-16(8-11-20-14)21(17,18)15-6-9-19-10-7-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQLXITEROJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6095797.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B6095800.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)

![6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B6095826.png)

![2-chloro-4-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenol](/img/structure/B6095843.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6095857.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6095858.png)
![(3,4-dimethoxyphenyl){1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6095873.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6095884.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6095888.png)

